molecular formula C19H24O6 B4886897 2-Butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

2-Butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B4886897
M. Wt: 348.4 g/mol
InChI Key: SXGRHXXHZODSCX-UHFFFAOYSA-N
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Description

2-Butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps, including the formation of the dioxane ring and the introduction of the butyl, ethoxy, and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield saturated compounds.

Scientific Research Applications

2-Butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxane derivatives with different substituents. Examples include:

  • 2-Butyl-5-(4-methoxyphenyl)thiophene
  • 5-(4-tert-butylphenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

The uniqueness of 2-Butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione lies in its specific combination of functional groups and its potential applications. Its structure allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-5-7-10-19(3)24-17(20)14(18(21)25-19)11-13-8-9-15(23-6-2)16(12-13)22-4/h8-9,11-12H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGRHXXHZODSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC)OC)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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